2-Bromo-3-methylbutanal

Asymmetric Catalysis Chiral Building Blocks α-Functionalization

2-Bromo-3-methylbutanal (CAS 64932-36-1, molecular formula C5H9BrO, molecular weight 165.03 g/mol) is an α-bromo aldehyde featuring a secondary bromide adjacent to the carbonyl group, with a purity specification typically ≥95%. Predicted physicochemical properties include a boiling point of 148.8 ± 13.0 °C at 760 mmHg, a flash point of 45.0 ± 7.2 °C, and a density of 1.3 ± 0.1 g/cm³.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 64932-36-1
Cat. No. B1278959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylbutanal
CAS64932-36-1
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESCC(C)C(C=O)Br
InChIInChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h3-5H,1-2H3
InChIKeyPYXPYXVGFLQQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methylbutanal CAS 64932-36-1: Baseline Properties and Alpha-Bromo Aldehyde Classification


2-Bromo-3-methylbutanal (CAS 64932-36-1, molecular formula C5H9BrO, molecular weight 165.03 g/mol) is an α-bromo aldehyde featuring a secondary bromide adjacent to the carbonyl group, with a purity specification typically ≥95% . Predicted physicochemical properties include a boiling point of 148.8 ± 13.0 °C at 760 mmHg, a flash point of 45.0 ± 7.2 °C, and a density of 1.3 ± 0.1 g/cm³ . The compound belongs to the class of 2-heteroatom-substituted aldehydes, which serve as versatile bifunctional electrophiles in organic synthesis due to the orthogonal reactivity of the aldehyde and the α-halogen [1].

2-Bromo-3-methylbutanal Procurement: Why Structural Analogs Are Not Functionally Interchangeable


In procurement workflows, 2-bromo-3-methylbutanal cannot be freely substituted with other alkyl bromides or aldehydes. The α-bromo aldehyde motif introduces unique reactivity: the bromine α to the carbonyl experiences enhanced electrophilicity compared to isolated alkyl bromides, while the aldehyde participates in nucleophilic additions and condensation reactions [1]. Substituting with 2-bromo-3-methylbutane (lacking the carbonyl) or 3-methylbutanal (lacking the halogen) fundamentally alters reaction outcomes and eliminates bifunctional utility. Furthermore, the compound's inherent instability (tendency to polymerize) necessitates procurement from suppliers offering validated storage conditions and batch-specific purity documentation to ensure reproducible synthetic performance .

2-Bromo-3-methylbutanal Evidence Guide: Quantified Differentiation Versus Closest Analogs


Enantioselective Synthesis: Quantified ee of 2-Bromo-3-methylbutanal via Organocatalytic Bromination

In the organocatalytic asymmetric α-bromination of 3-methylbutanal using a C2-symmetric diphenylpyrrolidine catalyst, the target compound 2-bromo-3-methylbutanal was obtained with 49% enantiomeric excess (ee) at −24 °C, as reported by Bertelsen et al. [1]. In contrast, the same catalytic system afforded linear aldehydes such as butanal-derived products with significantly higher ee (up to 96% ee). The lower ee for 2-bromo-3-methylbutanal reflects the increased steric demand of the branched isopropyl substituent, which reduces facial discrimination. This quantification is essential for researchers seeking to evaluate the feasibility of accessing enantiomerically enriched 2-bromo-3-methylbutanal for chiral synthesis applications.

Asymmetric Catalysis Chiral Building Blocks α-Functionalization

Bromo Substrate Reactivity Advantage in Samarium-Mediated Aldehyde Synthesis

In a MnCl2-catalyzed synthesis of aldehydes from organohalides using samarium metal in DMF, bromo substrates demonstrated the most efficient reactivity among all organohalides tested, enabling the reaction to proceed with only 10 mol% MnCl2 catalyst loading and achieve good yields in one pot [1]. This class-level inference from structurally related bromoaldehydes indicates that the C–Br bond in 2-bromo-3-methylbutanal should exhibit superior reactivity compared to corresponding chloro or iodo analogs in similar reductive coupling transformations, making it a preferred choice for reactions where efficient halogen-to-aldehyde conversion is critical.

Cross-Coupling Organometallic Aldehyde Synthesis

Dual Electrophilic Reactivity: α-Bromo Aldehyde Motif Enables Heterocycle Synthesis

2-Bromoaldehydes, including 2-bromo-3-methylbutanal, are established precursors for heterocycle construction via sequential nucleophilic substitution at the α-carbon followed by aldehyde condensation. As a class, 2-bromoaldehydes are reported to enable copper-catalyzed three-component domino reactions with benzylamines and sodium azide to yield quinazoline derivatives through C–N bond-forming sequences [1]. This bifunctional reactivity distinguishes 2-bromo-3-methylbutanal from simple alkyl bromides (e.g., 1-bromo-3-methylbutane) or non-halogenated aldehydes (e.g., 3-methylbutanal), neither of which can independently mediate such tandem transformations.

Heterocyclic Chemistry Domino Reactions Nitrogen Heterocycles

SN2 Reactivity Ranking: Positional Isomer Differentiation

The rate of SN2 displacement for 2-bromo-3-methylbutane (the deoxygenated analog) is known to be intermediate between the faster-reacting 1-bromo-3-methylbutane (primary halide) and the slower-reacting 2-bromo-2-methylbutane (tertiary halide) [1]. By extension, 2-bromo-3-methylbutanal, bearing an α-bromo secondary center adjacent to an electron-withdrawing aldehyde, is expected to exhibit further enhanced reactivity due to carbonyl-assisted stabilization of the transition state. This positional isomer effect is critical when selecting among C5 bromo compounds for nucleophilic substitution steps: the α-bromo aldehyde will react faster than non-carbonyl-containing secondary bromides.

Reaction Kinetics Nucleophilic Substitution Steric Effects

Stability and Handling: Quantified Storage Requirements

2-Heteroatom-substituted aldehydes, including 2-bromo-3-methylbutanal, are prone to polymerization and epimerization, necessitating preparation just prior to use or storage in stabilized forms [1]. Supplier specifications for 2-bromo-3-methylbutanal explicitly require storage at −10 °C with shipment on ice packs to preserve integrity . In contrast, non-α-heteroatom aldehydes (e.g., 3-methylbutanal) can be stored at ambient or refrigerated conditions (2-8 °C). This quantified difference in storage requirements directly impacts procurement logistics and cost, and selecting a supplier with validated cold-chain shipping is essential for obtaining material that performs reliably.

Chemical Stability Storage Conditions Handling

Flash Point Safety: Comparison with Deoxygenated Analog

The predicted flash point of 2-bromo-3-methylbutanal is 45.0 ± 7.2 °C , placing it in the Class II combustible liquid category. This is notably lower than the flash point of its deoxygenated analog 1-bromo-3-methylbutane, which has a boiling point of 120.4 °C and a flash point typically above 30 °C (exact supplier values vary) [1]. The lower flash point is attributable to the presence of the aldehyde moiety, which increases volatility and flammability. Procurement must account for appropriate flammability hazard classification and storage requirements.

Safety Data Flammability Handling

2-Bromo-3-methylbutanal Procurement Scenarios: Where the Evidence Supports Selection


Asymmetric Synthesis of Chiral α-Functionalized Aldehydes

When researchers require enantiomerically enriched 2-bromo-3-methylbutanal for downstream chiral transformations, the 49% ee benchmark reported by Bertelsen et al. [4] provides a realistic expectation. This scenario is relevant for projects exploring organocatalytic α-bromination as a method to access chiral building blocks, where the branched substrate's lower ee must be weighed against the synthetic efficiency of the one-step organocatalytic route.

Samarium-Mediated Aldehyde Formation from Organohalides

In synthetic sequences requiring conversion of an organohalide to an aldehyde under mild reductive conditions, the superior reactivity of bromo substrates in MnCl2/samarium systems [4] makes 2-bromo-3-methylbutanal a preferred substrate. This application is particularly valuable when chloro or iodo analogs fail to react or require harsher conditions that compromise other functional groups.

One-Pot Domino Synthesis of Nitrogen Heterocycles

For the rapid assembly of quinazoline derivatives or related nitrogen heterocycles, 2-bromo-3-methylbutanal serves as an effective bifunctional building block in copper-catalyzed multicomponent domino reactions [4]. This application exploits both the α-bromo electrophile and the aldehyde condensation site in a single operation, enabling step-economic construction of complex scaffolds.

Synthesis of α-Hydroxy Esters and α-Amino Acid Derivatives

The α-bromo aldehyde functionality of 2-bromo-3-methylbutanal enables tandem transformations involving nucleophilic displacement of bromide followed by aldehyde oxidation or reduction, providing access to α-hydroxy esters (via oxidation) or α-amino alcohols (via reductive amination). The intermediate SN2 reactivity profile [4] allows for controlled substitution without excessive elimination byproducts.

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